molecular formula C11H20N2O2 B12867962 tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Cat. No.: B12867962
M. Wt: 212.29 g/mol
InChI Key: JFEPYXAQPBPXRI-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of carbamic acid and features a bicyclic structure, which makes it an interesting subject for various chemical and pharmaceutical studies. This compound is known for its stability and unique reactivity, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the bicyclic amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the tert-butyl group or other substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new carbamate or thiocarbamate compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its stable bicyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific biological targets, making it useful for studying enzyme functions and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infectious diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with a single tert-butyl group.

    tert-Butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate: A similar bicyclic carbamate with a different stereochemistry.

    tert-Butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate: Another carbamate derivative with a cyclopentene ring.

Uniqueness

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is unique due to its specific stereochemistry and bicyclic structure. This configuration imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications. Its ability to interact with biological targets in a specific manner also sets it apart from other similar compounds, highlighting its potential in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1

InChI Key

JFEPYXAQPBPXRI-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1NC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1NC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.